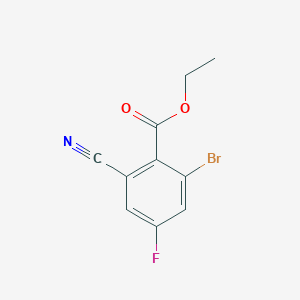

Ethyl 2-bromo-6-cyano-4-fluorobenzoate

Description

Ethyl 2-bromo-6-cyano-4-fluorobenzoate is a halogenated aromatic ester with a molecular formula C₁₀H₇BrFNO₂ (molecular weight: 272.08 g/mol). This compound features a bromine atom at the 2-position, a cyano group at the 6-position, and a fluorine atom at the 4-position on the benzene ring, with an ethyl ester substituent. It is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

IUPAC Name |

ethyl 2-bromo-6-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(12)4-8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOYRBFQBRSADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-cyano-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:

Bromination: The starting material, ethyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide to introduce the cyano group.

Fluorination: Finally, the cyano-substituted intermediate is fluorinated using a fluorinating agent such as cesium fluoride to obtain the desired ethyl 2-bromo-6-cyano-4-fluorobenzoate.

Industrial Production Methods

Industrial production of ethyl 2-bromo-6-cyano-4-fluorobenzoate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Various oxidized forms depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-4-fluorobenzoate has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-cyano-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine, cyano, and fluorine substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-Bromo-6-Cyano-4-Fluorobenzoate

Molecular Formula: C₉H₅BrFNO₂ Molecular Weight: 258.05 g/mol Key Differences:

- Ester Group : The methyl ester (vs. ethyl) reduces molecular weight by 14.03 g/mol. This difference may marginally affect solubility in organic solvents, with the ethyl variant likely exhibiting higher lipophilicity.

- Storage Conditions : Both compounds require storage at -20°C for long-term stability, but the methyl derivative is specified for short-term storage at -4°C (1–2 weeks) .

- Safety Profile: Identical safety protocols apply, including the use of protective gloves, eyewear, and avoidance of skin contact.

Reactivity Considerations:

- The bromine atom in both compounds serves as a leaving group, facilitating nucleophilic aromatic substitution.

- The cyano group enhances electron-withdrawing effects, stabilizing intermediates during reactions.

Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate

Molecular Formula: C₁₁H₈BrF₂NO₂ Molecular Weight: 322.10 g/mol CAS: 1807116-32-0 Key Differences:

- Substituent at 4-Position: The difluoromethyl group (-CF₂H) replaces the fluorine atom, increasing molecular weight by 50.02 g/mol.

- Applications : The difluoromethyl group is prized in medicinal chemistry for its metabolic stability and ability to modulate pharmacokinetic properties, suggesting this analog may have specialized roles in drug discovery .

Structural Impact Table:

| Property | Ethyl 2-Bromo-6-Cyano-4-Fluorobenzoate | Methyl 2-Bromo-6-Cyano-4-Fluorobenzoate | Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate |

|---|---|---|---|

| Molecular Weight | 272.08 g/mol | 258.05 g/mol | 322.10 g/mol |

| 4-Position Substituent | Fluorine (-F) | Fluorine (-F) | Difluoromethyl (-CF₂H) |

| Ester Group | Ethyl (-COOEt) | Methyl (-COOMe) | Ethyl (-COOEt) |

| Key Reactivity | Cross-coupling, hydrolysis | Cross-coupling, hydrolysis | Enhanced metabolic stability, specialized synthesis |

General Trends in Physical and Chemical Properties

- Solubility: Ethyl esters generally exhibit better solubility in non-polar solvents (e.g., ethyl acetate, dichloromethane) compared to methyl esters due to increased alkyl chain length.

- Stability : Fluorine and difluoromethyl groups enhance thermal and oxidative stability. However, the difluoromethyl analog may exhibit lower volatility due to higher molecular weight .

- Handling : All analogs require stringent safety measures, including glovebox use for air-sensitive reactions and professional waste disposal to mitigate environmental risks .

Biological Activity

Ethyl 2-bromo-6-cyano-4-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of ethyl 2-bromo-6-cyano-4-fluorobenzoate is characterized by the following functional groups:

- Bromine (Br) : An electrophilic halogen that can participate in nucleophilic substitution reactions.

- Cyano (–CN) : A strong electron-withdrawing group that can enhance the compound's reactivity.

- Fluorine (F) : Another electronegative element that can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that ethyl 2-bromo-6-cyano-4-fluorobenzoate exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the cyano group is believed to enhance its cytotoxic effects by interacting with cellular targets involved in cell survival and proliferation.

The biological activity of ethyl 2-bromo-6-cyano-4-fluorobenzoate is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : Its functional groups allow it to bind to receptors, modifying signal transduction pathways essential for cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Ethyl 2-bromo-6-cyano-4-fluorobenzoate may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with ethyl 2-bromo-6-cyano-4-fluorobenzoate resulted in a significant reduction in cell viability. The IC50 values were determined to be around 25 μM for breast cancer cells and 30 μM for colorectal cancer cells, indicating potent anticancer effects. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

Ethyl 2-bromo-6-cyano-4-fluorobenzoate can be compared with other benzoate derivatives to highlight differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-6-cyano-4-fluorobenzoate | Contains Br, CN, F; strong electrophilic properties | Antimicrobial, anticancer |

| Ethyl 2-chloro-6-cyano-4-fluorobenzoate | Chlorine instead of Bromine; altered reactivity | Reduced antimicrobial activity |

| Ethyl 2-bromo-4-cyano-6-fluorobenzoate | Different positioning of functional groups; varied activity profile | Moderate anticancer effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.